Scillascilloside B-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

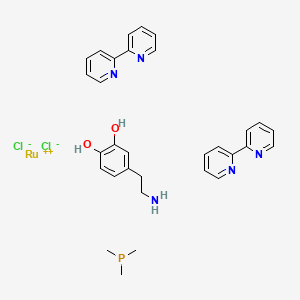

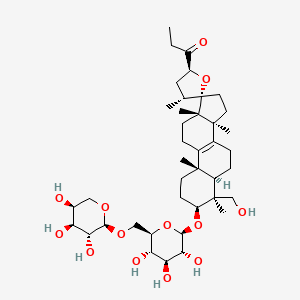

Scillascilloside B-1 is a natural compound that can be isolated from Scilla scilloides . Scilla scilloides is known to promote blood circulation and has analgesic and anti-inflammatory properties .

Synthesis Analysis

Scillascilloside B-1, along with two other lanostane-type triterpenoids, were isolated from the ethanol extract of the whole plants of Scilla scilloides . Their structures were elucidated based on extensive spectroscopic studies .Molecular Structure Analysis

The molecular weight of Scillascilloside B-1 is 752.93 and its formula is C40H64O13 . The SMILES representation of its structure is also provided .Physical And Chemical Properties Analysis

Scillascilloside B-1 is a powder . It has a molecular weight of 752.93 and a formula of C40H64O13 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .科学的研究の応用

Chemical and Structural Analysis

- Chemical Composition and Structure Elucidation: Scillascilloside B-1, a norlanostane-triterpene glycoside, was isolated from the ethanol extract of Scilla scilloides. It's one of several lanostane-type triterpenoids discovered, with its structure determined through extensive spectroscopic studies (Ren et al., 2015).

Biological and Medicinal Research

- Pancreatic Lipase Inhibitory Activity: In a study on Scilla peruviana, another species in the Scilla genus, triterpene glycosides (including scillascilloside D-2) showed significant pancreatic lipase inhibitory activity. This suggests potential applications in treating conditions like hyperlipidemia (Matsuo et al., 2021).

- Antitumor Applications: A stereoselective synthesis method for the CDE ring portion of the antitumor saponin scillascilloside E-1 was developed, highlighting its potential in cancer research and treatment (Akahori et al., 2014).

- Antimicrobial Activity: Eucosterol oligosaccharides isolated from the bulb of Scilla scilloides, including scillascilloside E-1 and E-3, have shown selective inhibitory activity against eukaryotic cells like fungi and algae. This opens avenues for natural fungicides or food preservatives (Lee & Lee, 2013).

作用機序

Safety and Hazards

Scillascilloside B-1 should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It should be stored protected from air and light, preferably refrigerated or frozen at 2-8 °C .

特性

IUPAC Name |

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAQKUZJRMZPFB-LNRNUTARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scillascilloside B-1 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。